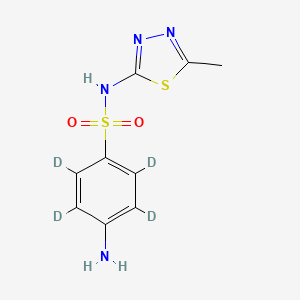

Sulfamethizole-D4

概要

説明

スルファメチゾール-d4は、スルホンアミド系抗菌薬であるスルファメチゾールの重水素化された形態です。スルファメチゾール-d4の重水素標識は、特に薬物代謝や薬物動態に関する研究など、科学研究において非常に役立ちます。 スルファメチゾール自体は、細菌の成長を阻害する能力で知られており、葉酸合成を阻害することで、さまざまな細菌感染症に効果を発揮します .

準備方法

合成経路と反応条件

スルファメチゾール-d4の合成には、スルファメチゾール分子に重水素原子を組み込むことが含まれます。これは、水素原子を重水素原子に置換する触媒交換反応など、さまざまな方法で達成できます。 温度、圧力、使用される触媒などの特定の反応条件は、目的の重水素化レベルと出発物質によって異なる場合があります .

工業生産方法

スルファメチゾール-d4の工業生産には、通常、大規模な重水素化プロセスが含まれます。これらのプロセスは、高純度と重水素の組み込みの一貫性を確保するように設計されています。 生産方法には、重水素化された溶媒や試薬の使用、および重水素ガスを安全かつ効率的に取り扱うための特殊な機器の使用が含まれる場合があります .

化学反応の分析

反応の種類

スルファメチゾール-d4は、非重水素化された対応物と同様に、次のようなさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去が含まれます。

還元: 水素の付加または酸素の除去が含まれます。

置換: ある原子または原子団を別の原子または原子団に置き換えることが含まれます。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどがあります。

置換: 一般的な試薬には、ハロゲンや水酸化物イオンなどの求核剤などがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、スルファメチゾール-d4の酸化はスルホン誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります .

科学研究への応用

スルファメチゾール-d4は、重水素標識により、さまざまな研究において正確な追跡と定量化が可能になるため、科学研究で広く使用されています。主な用途には以下のようなものがあります。

薬物代謝研究: 薬物代謝の経路と速度を研究するために使用されます。

薬物動態: 薬物の吸収、分布、代謝、排泄を理解するのに役立ちます。

微生物抵抗性研究: スルホンアミド系抗生物質に対する細菌の抵抗性機構を調査するために使用されます。

環境研究: 環境における抗生物質の汚染と分解に関する研究に用いられています .

科学的研究の応用

Sulfamethizole-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in various studies. Some key applications include:

Drug Metabolism Studies: Used to study the metabolic pathways and rates of drug metabolism.

Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

Microbial Resistance Studies: Used to investigate mechanisms of bacterial resistance to sulfonamide antibiotics.

Environmental Studies: Employed in studies of antibiotic contamination and degradation in the environment .

作用機序

スルファメチゾール-d4は、ジヒドロプテロ酸合成酵素という酵素を阻害することで、抗菌作用を発揮します。この酵素は、細菌の葉酸合成に不可欠です。 スルファメチゾール-d4は、パラアミノ安息香酸(PABA)の酵素への結合を競合的に阻害することで、細菌の増殖と複製に不可欠なジヒドロ葉酸の形成を防ぎます .

類似化合物の比較

類似化合物

スルファメトキサゾール: 作用機序が似ている別のスルホンアミド系抗生物質。

スルファジアジン: さまざまな細菌感染症の治療に使用され、特に他の抗生物質と組み合わせて使用されます。

スルフィソキサゾール: 尿路感染症の治療に効果的であることが知られています。

スルファメチゾール-d4の独自性

スルファメチゾール-d4の主な独自性は、重水素標識にあります。この修飾により、簡単に追跡および定量化できる安定同位体を提供することにより、研究アプリケーションでの有用性が向上します。 さらに、重水素原子は化合物の薬物動態と代謝プロファイルを影響を与える可能性があり、非重水素化されたアナログと比較して、生物学的活性の違いにつながる可能性があります .

類似化合物との比較

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfadiazine: Used to treat a variety of bacterial infections, particularly in combination with other antibiotics.

Sulfisoxazole: Known for its effectiveness in treating urinary tract infections.

Uniqueness of Sulfamethizole-d4

The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances its utility in research applications by providing a stable isotope that can be easily tracked and quantified. Additionally, the deuterium atoms can influence the pharmacokinetic and metabolic profiles of the compound, potentially leading to differences in its biological activity compared to non-deuterated analogs .

生物活性

Sulfamethizole-D4 is a deuterated form of sulfamethizole, a sulfonamide antibiotic known for its broad-spectrum antibacterial activity. It is primarily used as an internal standard in quantitative analysis of sulfamethizole via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) techniques. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in various biological systems.

Overview of this compound

This compound (CAS NO.: 2470130-12-0) is characterized by the presence of deuterium, which enhances its stability and allows for precise quantification in biological samples. The compound exhibits similar biological activities to its non-deuterated counterpart, sulfamethizole, which primarily acts by inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase. By mimicking para-aminobenzoic acid (PABA), it disrupts the synthesis of folate, leading to bacterial growth inhibition. This mechanism is particularly effective against various gram-negative and gram-positive bacteria, including Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1.25 to 5,000 µg/ml .

Antimicrobial Activity

This compound retains the antimicrobial properties of sulfamethizole. Various studies have demonstrated its effectiveness against clinical isolates of bacteria responsible for urinary tract infections. The compound's broad-spectrum activity makes it a valuable tool in combating antibiotic resistance by serving as a reference standard for new antibiotic formulations .

Environmental Impact

Research indicates that sulfonamides like sulfamethizole can affect microbial communities in environmental settings. For instance, studies on anaerobic digestion processes show that sulfamethizole can alter microbial dynamics, potentially leading to reduced methane production at high concentrations . Moreover, the degradation rates of antibiotics in wastewater treatment systems highlight the need for careful monitoring of sulfonamide residues to mitigate their ecological impact .

Data Table: Biological Activity Summary

Case Studies and Research Findings

- Microbial Community Dynamics : A study investigated the effects of sulfamethizole on anaerobic digestion processes. Results indicated that while sulfamethizole was degraded over time, it significantly impacted the microbial community structure, reducing the abundance of certain antibiotic resistance genes (ARGs) .

- Ecotoxicological Effects : Research assessing the ecotoxicological impacts of sulfamethizole revealed significant effects on aquatic organisms such as Daphnia magna and Danio rerio. These studies highlighted alterations in metabolic pathways and physiological functions due to antibiotic exposure .

- Resistance Gene Dynamics : Another study focused on how sulfamethizole influences ARGs during anaerobic digestion. It was found that the presence of sulfamethizole led to a decrease in genes associated with resistance, suggesting potential benefits for reducing antibiotic resistance spread in microbial communities .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCAVUAMIDAGB-QFFDRWTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。